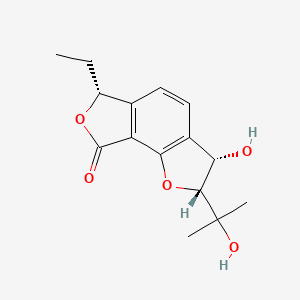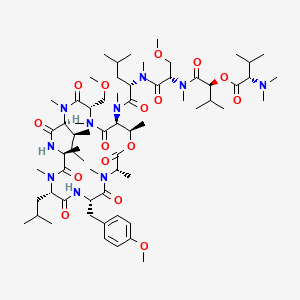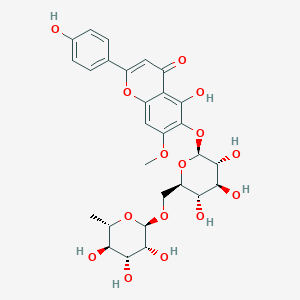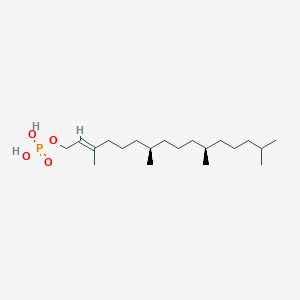
Phytyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phytyl phosphate is a polyprenol phosphate that is the monophosphate derivative of phytol. It derives from a phytol. It is a conjugate acid of a this compound(2-).
科学的研究の応用
Phytases and Food Technology
Phytases, a class of enzymes including phytate-specific phosphatases, are increasingly utilized in food processing and manufacturing for human consumption. Their application in food technology is significant due to their ability to enhance mineral bioavailability by reducing food phytate content. This is achieved through various strategies such as adjusting conditions during food processing for natural phytases, adding isolated phytases to the production process, utilizing raw material with high intrinsic phytate-degrading activity, and employing recombinant food-grade microorganisms. Furthermore, phytases hold potential in producing functional foods and supplements with health benefits, and in improving technological aspects of food processing like breadmaking and cereal bran fractionation (Greiner & Konietzny, 2006).
Phytases in Biotechnology
Phytases have wide-ranging biotechnological applications due to their ability to release phosphates from phytates, major forms of phosphorus in plant-origin animal feeds. These enzymes are crucial in animal feed to enhance phosphorus nutrition and reduce environmental phosphorus pollution. The development of new, effective phytases with improved properties is a focus area, leveraging protein engineering strategies and potential biotechnological applications (Yao et al., 2012).
Genetic Engineering for Phytase Production
The concept of an "ideal phytase" and biotechnological approaches to develop such enzymes are explored. Examples include Escherichia coli AppA and Aspergillus fumigatus PhyA, illustrating the identification and genetic engineering development of new phytases. Different expression systems, including plants, bacteria, fungi, and yeast, are discussed for heterologous phytase production (Lei & Stahl, 2001).
Engineering Phytate-Free Plants
A viable strategy for the genetic engineering of phytate-free grain is presented, involving the disruption of inositol polyphosphate kinases in Arabidopsis thaliana. This method significantly reduces seed phytate without precursor accumulation and increases seed-free phosphate. Additionally, the role of inositol tetrakisphosphate/inositol pentakisphosphate 2-kinase activity in phosphate sensing and root hair elongation is highlighted (Stevenson-Paulik et al., 2005).
特性
分子式 |
C20H41O4P |
|---|---|
分子量 |
376.5 g/mol |
IUPAC名 |
[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl] dihydrogen phosphate |
InChI |
InChI=1S/C20H41O4P/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-24-25(21,22)23/h15,17-19H,6-14,16H2,1-5H3,(H2,21,22,23)/b20-15+/t18-,19-/m1/s1 |
InChIキー |
YRXRHZOKDFCXIB-PYDDKJGSSA-N |
異性体SMILES |
C[C@@H](CCC[C@@H](C)CCC/C(=C/COP(=O)(O)O)/C)CCCC(C)C |
正規SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCOP(=O)(O)O)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




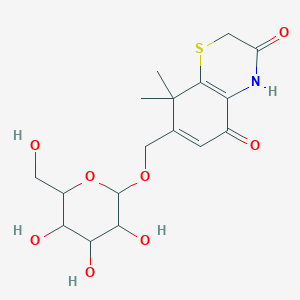

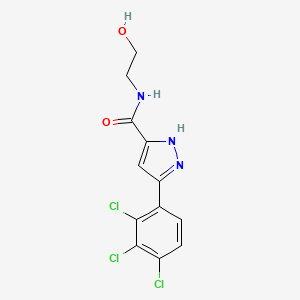

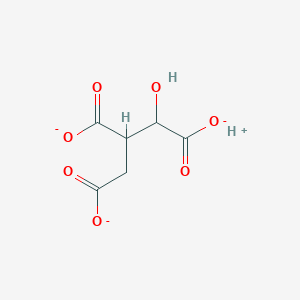
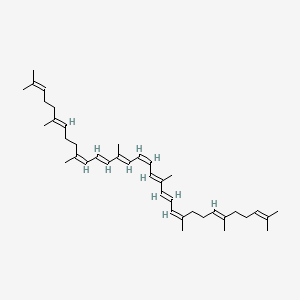


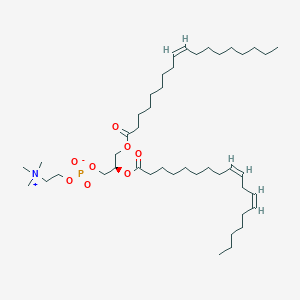
![1-eicosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263717.png)
